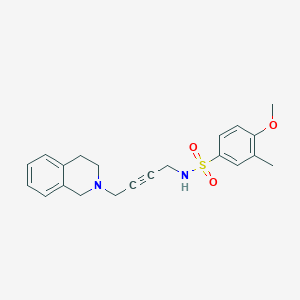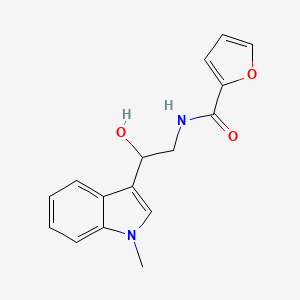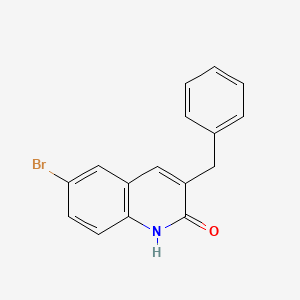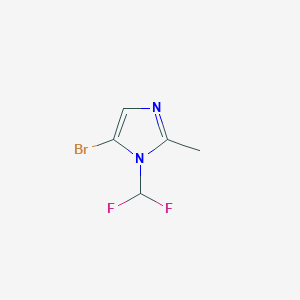
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound serves numerous applications, making it a valuable molecule in several scientific disciplines:
Chemistry: : Its complex structure provides a playground for synthetic chemists aiming to create new derivatives or study its reaction mechanisms.
Biology: : Potential bioactivity could be explored, particularly if analogs show promise as enzyme inhibitors or receptor agonists/antagonists.
Medicine: : If bioactive, it might be investigated for therapeutic potentials, including antimicrobial, anticancer, or neurological applications.
Industry: : Possible use as an intermediate in the synthesis of more complex molecules or as a reagent in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis:
Starting materials: : Preparation begins with commercially available precursors like 3,4-dihydroisoquinoline and 4-methoxy-3-methylbenzenesulfonyl chloride.
Step 1: : Formation of the intermediate N-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-amine through the reaction of 3,4-dihydroisoquinoline with propargyl bromide under basic conditions.
Step 2: : Subsequent coupling of this intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine results in the desired compound.
Industrial Production Methods
While the laboratory-scale synthesis is detailed, the industrial-scale production would involve optimizing each step for yield and purity, considering factors such as solvent choice, reaction time, temperature, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form sulfoxides or sulfones, particularly on the sulfonamide group.
Reduction: : Reduction reactions on the double bonds in the isoquinoline ring could potentially yield dihydro or tetrahydro derivatives.
Substitution: : Aromatic substitution reactions can modify the benzene ring to introduce different substituents, potentially altering its properties.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (MCPBA) for oxidation to sulfoxides or sulfones.
Reduction: : Using hydrogen gas over palladium on carbon (Pd/C) for reduction processes.
Substitution: : Electrophilic aromatic substitution with reagents such as bromine or nitrating agents.
Major Products Formed
Oxidation products: : Sulfoxides and sulfones
Reduction products: : Reduced isoquinoline derivatives
Substitution products: : Varied aromatic compounds depending on the substituents introduced
作用机制
Mechanism and Molecular Targets
The exact mechanism of action would depend on its application. If it acts as an enzyme inhibitor, for instance, it could be:
Binding: : Interacting with the enzyme's active site, preventing substrate binding.
Pathways: : Disrupting specific biochemical pathways by modifying key steps catalyzed by the target enzyme.
相似化合物的比较
Highlighting Uniqueness
This compound’s uniqueness lies in its structural combination of isoquinoline and benzenesulfonamide, making it distinct from either moiety alone. Similar compounds might include:
N-(3,4-dihydroisoquinolin-2(1H)-yl)benzenesulfonamide
N-(but-2-yn-1-yl)benzenesulfonamide
4-methoxy-3-methylbenzenesulfonamide derivatives
Each of these lacks the combined features present in the full compound, which may impart unique chemical reactivity or biological activity.
This detailed exploration should give you a solid understanding of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide. Anything else you want to dive into?
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-17-15-20(9-10-21(17)26-2)27(24,25)22-12-5-6-13-23-14-11-18-7-3-4-8-19(18)16-23/h3-4,7-10,15,22H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSKPSYAIBEKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)
![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)

![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2743699.png)

![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)
![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)


